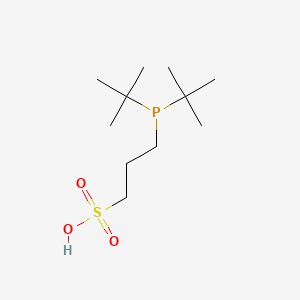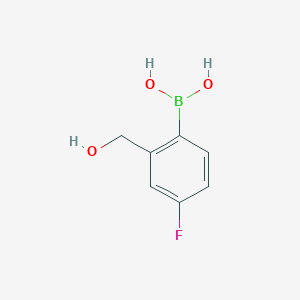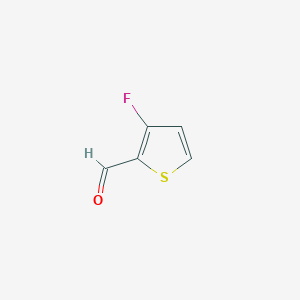
3-Fluorothiophene-2-carbaldehyde
Overview
Description
3-Fluorothiophene-2-carbaldehyde: is an organic compound with the molecular formula C5H3FOS and a molecular weight of 130.14 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluorine atom at the third position and an aldehyde group at the second position makes this compound unique and valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiophene-2-carbaldehyde can be achieved through several methods:
Direct Fluorination: Direct fluorination of thiophene using molecular fluorine (F2) at low temperatures can yield a mixture of 2- and 3-fluorothiophene.
Electrophilic Fluorination: Using reagents like sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of a base such as sodium ethoxide can selectively fluorinate thiophene derivatives.
Lithiation and Subsequent Formylation: Lithiation of thiophene followed by treatment with a fluorinating agent and subsequent formylation can also produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluorothiophene-2-carboxylic acid.
Reduction: 3-Fluorothiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluorothiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise as inhibitors of specific enzymes and receptors .
Industry: This compound is used in the development of advanced materials, including polymers and liquid crystals. Its incorporation into polymer backbones can enhance the material’s electronic properties .
Mechanism of Action
The mechanism of action of 3-Fluorothiophene-2-carbaldehyde depends on its application:
As a Building Block: It acts as a precursor in synthetic pathways, undergoing various chemical transformations to yield desired products.
In Biological Systems: Its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 3-Chlorothiophene-2-carbaldehyde
- 3-Bromothiophene-2-carbaldehyde
- 3-Methylthiophene-2-carbaldehyde
Comparison:
- Uniqueness: The presence of a fluorine atom in 3-Fluorothiophene-2-carbaldehyde imparts unique electronic properties compared to its chloro, bromo, and methyl analogues. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions .
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns due to the strong C-F bond and the electron-withdrawing nature of fluorine .
Properties
IUPAC Name |
3-fluorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-4-1-2-8-5(4)3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSTEQMQRCOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623847 | |
| Record name | 3-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-83-7 | |
| Record name | 3-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


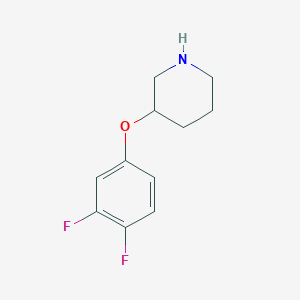

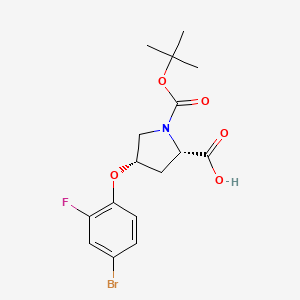






![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)
